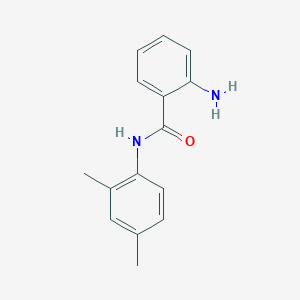

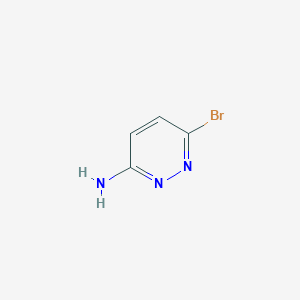

2-amino-N-(2,4-dimethylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-amino-N-(2,4-dimethylphenyl)benzamide" is not directly discussed in the provided papers. However, similar compounds with benzamide structures and substituted amine groups have been synthesized and characterized in the context of medicinal chemistry and pharmacology. For instance, benzamide derivatives with anti-inflammatory properties have been synthesized using 4-aminophenazone as a starting material . Additionally, the structural analysis of N-(2,6-dimethylphenyl)benzamide, a compound with a similar substitution pattern on the benzene ring, has been reported, providing insights into the molecular conformation of such compounds .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of an amine with a substituted benzoyl chloride or similar acylating agents. In the case of N-alkyl benzamide derivatives, a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives has been reported to yield high yields of the desired products . Although the specific synthesis of "2-amino-N-(2,4-dimethylphenyl)benzamide" is not detailed, the methodologies described in these papers could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide linkage between a benzene ring and an amine-substituted benzene ring. X-ray crystallography has been used to determine the structure of related compounds, revealing that the H—N—C=O units adopt a trans conformation and that the benzoyl and aniline rings are almost orthogonal to each other . This information is crucial for understanding the molecular geometry and potential intermolecular interactions of "2-amino-N-(2,4-dimethylphenyl)benzamide".

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including nucleophilic substitution and electrochemical reduction, as described for the synthesis of N-(1-amino-2,2-dichloroethyl)benzamides . The reactivity of the amide group and the substituents on the benzene rings can influence the chemical behavior of these compounds. However, specific reactions involving "2-amino-N-(2,4-dimethylphenyl)benzamide" are not discussed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the benzene rings. For example, the liquid chromatographic determination of 4-amino-N-(2,6-dimethylphenyl)-benzamide in biological samples indicates that these compounds can be analyzed using UV detection and reversed-phase separation techniques . This suggests that "2-amino-N-(2,4-dimethylphenyl)benzamide" may also be amenable to similar analytical methods, although its specific properties would need to be empirically determined.

Wissenschaftliche Forschungsanwendungen

-

Synthesis of 4-Amino-N-[2(diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex

- Application Summary : This compound was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .

- Methods of Application : The complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry .

- Results : The complex was examined for antibacterial activity. The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach .

-

Synthesis of New 2,3-Dimethoxy and 3-Acetoxy-2-Methyl Benzamides

- Application Summary : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

- Methods of Application : The products were analyzed with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

- Results : The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

-

4-Chloro-N-{2-[(2,6-Dimethylphenyl)Amino]-2-Oxoethyl}Benzamide

- Application Summary : This compound has been extensively studied for its potential as an anti-cancer drug.

- Results : It has been shown to inhibit the activity of several protein kinases that are involved in tumor growth and angiogenesis.

-

Design, Synthesis and Biological Evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide Derivatives

- Application Summary : This research presents a novel design approach for cancer drug development by combining breakpoint cluster Abl (Bcr-Abl) and histone deacetylase (HDAC) inhibitory activity, two independent pharmacological activities, in one molecule .

- Methods of Application : The designed compounds were synthesized and tested, showing inhibitory activity against Bcr-Abl and HDAC1 .

- Results : The representative dual Bcr-Abl/HDAC inhibitors, compounds 6a and 6m, showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .

-

Synthesis, Characterization, Antioxidant, and Antibacterial Activities of New 2,3-dimethoxy and 3-acetoxy-2-methyl Benzamides

- Application Summary : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

- Methods of Application : The products were analyzed with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

- Results : The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

-

Synthesis of 4-Amino- N -[2 (diethylamino)Ethyl]Benzamide …

- Application Summary : The 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .

- Methods of Application : The complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry .

- Results : The complex under study was examined for antibacterial activity. The results revealed that the PR-TPB complex has good activity against both “Gram-positive bacteria (S. aureus ATCC 29,213 and B. subtilis ATCC 10400) and yeast, including Candida albicans ATCC 10231” .

Eigenschaften

IUPAC Name |

2-amino-N-(2,4-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-7-8-14(11(2)9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXCMHQZXXYQPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383898 |

Source

|

| Record name | 2-amino-N-(2,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2,4-dimethylphenyl)benzamide | |

CAS RN |

21132-02-5 |

Source

|

| Record name | 2-amino-N-(2,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)

![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)